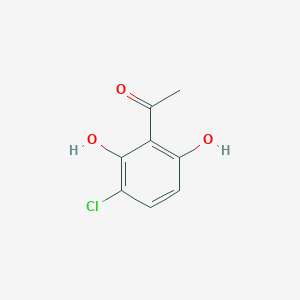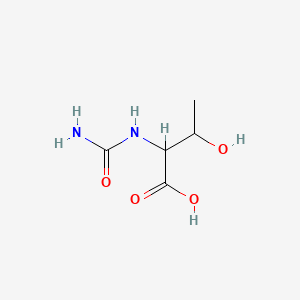
trans-4-(2-Ethoxy-2-oxoethyl)cyclohexanecarboxylic acid
Vue d'ensemble
Description
trans-4-(2-Ethoxy-2-oxoethyl)cyclohexanecarboxylic acid: is an organic compound with the molecular formula C11H18O4 and a molecular weight of 214.26 g/mol . This compound is characterized by its cyclohexane ring substituted with an ethoxy-oxoethyl group and a carboxylic acid group in a trans configuration .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(2-Ethoxy-2-oxoethyl)cyclohexanecarboxylic acid typically involves the esterification of cyclohexanecarboxylic acid derivatives with ethyl oxalyl chloride, followed by hydrolysis . The reaction conditions often include the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: it is likely that similar esterification and hydrolysis processes are scaled up for industrial synthesis, with optimizations for yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Applications De Recherche Scientifique
Chemistry: trans-4-(2-Ethoxy-2-oxoethyl)cyclohexanecarboxylic acid is used as an intermediate in the synthesis of more complex organic molecules . Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms .
Biology and Medicine: In biological and medicinal research, this compound can be used to study the effects of cyclohexane derivatives on biological systems . It may serve as a model compound for the development of new pharmaceuticals .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials . Its reactivity makes it a valuable building block for various applications .
Mécanisme D'action
The mechanism of action of trans-4-(2-Ethoxy-2-oxoethyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways . The ethoxy-oxoethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity . The carboxylic acid group can also interact with enzymes and receptors, modulating their function .
Comparaison Avec Des Composés Similaires
Cyclohexanecarboxylic acid: Lacks the ethoxy-oxoethyl group, resulting in different reactivity and applications.
trans-4-(2-Hydroxy-2-oxoethyl)cyclohexanecarboxylic acid: Similar structure but with a hydroxy group instead of an ethoxy group, leading to different chemical properties.
Uniqueness: trans-4-(2-Ethoxy-2-oxoethyl)cyclohexanecarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . This makes it a valuable compound for research and industrial applications .
Propriétés
IUPAC Name |
4-(2-ethoxy-2-oxoethyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-2-15-10(12)7-8-3-5-9(6-4-8)11(13)14/h8-9H,2-7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKFPZVBEMBDHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCC(CC1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-butyl (3R)-3-({[(benzyloxy)carbonyl]amino}methyl)pyrrolidine-1-carboxylate](/img/structure/B3162637.png)






![[2-(3-Chlorophenoxy)phenyl]amine hydrochloride](/img/structure/B3162675.png)




![4-Formyl-9-methyltetrazolo[1,5-a]quinoline](/img/structure/B3162717.png)

